N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties (IR, UV-Vis, NMR, MS).Scientific Research Applications
Synthesis and Biological Activity
Novel compounds, including derivatives of N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide, have been synthesized and investigated for their biological activities. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds with significant antimicrobial and antitumor activities, indicating potential applications in developing new therapeutic agents (Khalifa et al., 2015). Similarly, research into derivatives of this compound has explored their cytotoxic activity against various cancer cell lines, highlighting the potential for cancer treatment (Deady et al., 2003).
Molecular Interaction Studies
Molecular interaction studies have shed light on the binding affinities and mechanisms of action of N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide derivatives. For example, research into the molecular interactions of antagonists with the CB1 cannabinoid receptor has provided insights into the structural requirements for binding and activity, offering a basis for the design of new pharmacological agents (Shim et al., 2002).
Antimycobacterial Activity
The antimycobacterial activity of compounds related to N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide has also been a focus of research. Studies have identified novel compounds with potent activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Patel et al., 2011).
Antimalarial and Antiplasmodial Activities
Research has extended to the evaluation of these compounds for their antimalarial and antiplasmodial activities. Investigations into the mechanisms of action and efficacy against Plasmodium falciparum have identified promising candidates for the development of new antimalarial drugs (Mudududdla et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves potential applications of the compound, ongoing research, and areas where further study is needed.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-quinolin-8-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-18-8-9-19(21(15-18)29-2)25-23(27)26-13-10-17(11-14-26)30-20-7-3-5-16-6-4-12-24-22(16)20/h3-9,12,15,17H,10-11,13-14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOLSGUFDTUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.